molecular formula C15H23NO B1465441 1-{[Benzyl(methyl)amino]methyl}cyclohexan-1-ol CAS No. 1474072-92-8

1-{[Benzyl(methyl)amino]methyl}cyclohexan-1-ol

Cat. No. B1465441
CAS RN: 1474072-92-8
M. Wt: 233.35 g/mol
InChI Key: HJHALHIZNRUXJJ-UHFFFAOYSA-N
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Description

“1-{[Benzyl(methyl)amino]methyl}cyclohexan-1-ol” is an organic compound . It consists of a benzyl group, C6H5CH2, attached to an amine functional group, NH2 . This colorless water-soluble liquid is a common precursor in organic chemistry and used in the industrial production of many pharmaceuticals .


Synthesis Analysis

The synthesis of “1-{[Benzyl(methyl)amino]methyl}cyclohexan-1-ol” could potentially involve several methods. One possible route could be the reaction of benzyl chloride and ammonia . It could also be produced by the reduction of benzonitrile and reductive amination of benzaldehyde, both done over Raney nickel .


Molecular Structure Analysis

The molecular structure of “1-{[Benzyl(methyl)amino]methyl}cyclohexan-1-ol” involves a benzyl group attached to an amine functional group . The formula is C10H15NO .


Chemical Reactions Analysis

The chemical reactions involving “1-{[Benzyl(methyl)amino]methyl}cyclohexan-1-ol” could include free radical bromination, nucleophilic substitution, and oxidation . These reactions occur at the benzylic position, which is very important for synthesis problems .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-{[Benzyl(methyl)amino]methyl}cyclohexan-1-ol” include its molecular weight, which is 165.2322 . It is a colorless water-soluble liquid .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

The compound is utilized in the synthesis of various heterocyclic compounds, which are crucial in medicinal chemistry. These heterocycles often exhibit unique biological activities and are the backbone of many pharmaceuticals .

Development of Peptide Analogs

It serves as a precursor for the synthesis of peptide analogs. These analogs are essential for creating therapeutic agents that can mimic natural peptides in the body .

Production of Optically Active Amino Acids

The compound is used in the production of optically active amino acids. These amino acids are important for the synthesis of proteins and enzymes with specific chiral properties .

Creation of Amino Alcohols

Amino alcohols derived from this compound are valuable intermediates in organic synthesis. They are used to produce various biologically active molecules and pharmaceuticals .

Synthesis of Diamines and Lactams

Diamines and lactams synthesized from this compound find applications in polymer science and as intermediates in the synthesis of a wide range of chemicals .

Insect Growth Regulation

Research has shown potential applications of derivatives of this compound in regulating insect growth, which could be beneficial in agricultural pest control .

properties

IUPAC Name

1-[[benzyl(methyl)amino]methyl]cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO/c1-16(12-14-8-4-2-5-9-14)13-15(17)10-6-3-7-11-15/h2,4-5,8-9,17H,3,6-7,10-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJHALHIZNRUXJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)CC2(CCCCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{[Benzyl(methyl)amino]methyl}cyclohexan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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